molecular formula C10H14ClN3 B1371486 4-(3-Chlorophenyl)piperazin-1-amine

4-(3-Chlorophenyl)piperazin-1-amine

Katalognummer: B1371486
Molekulargewicht: 211.69 g/mol
InChI-Schlüssel: KVBNINRSUAKMKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Chlorophenyl)piperazin-1-amine is a chemical compound of interest in pharmacological and neuroscience research. It is structurally related to meta-Chlorophenylpiperazine (mCPP), a well-characterized psychoactive agent of the phenylpiperazine class . This compound is primarily utilized as a tool compound for investigating the serotonin (5-HT) neurotransmitter system. It exhibits affinity for a range of serotonin receptor subtypes, functioning as an agonist at several of them . Its research applications include the study of receptor binding profiles, signal transduction pathways, and its effects in various in vitro and in vivo models. Research indicates that related compounds can act not only as serotonin receptor agonists but also as serotonin reuptake inhibitors and releasing agents . Due to its pharmacological profile, 4-(3-Chlorophenyl)piperazin-1-amine has been used in preclinical research to model and study conditions related to serotonin dysfunction. Its anxiogenic and appetite-suppressant effects, primarily mediated through 5-HT2C receptor agonism, make it relevant for research into anxiety disorders and obesity . Furthermore, its ability to provoke headaches has made similar compounds useful in the development and testing of potential antimigraine medications . This product is intended For Research Use Only (RUO) and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Eigenschaften

Molekularformel

C10H14ClN3

Molekulargewicht

211.69 g/mol

IUPAC-Name

4-(3-chlorophenyl)piperazin-1-amine

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-3-10(8-9)13-4-6-14(12)7-5-13/h1-3,8H,4-7,12H2

InChI-Schlüssel

KVBNINRSUAKMKV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)N

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

4-(3-Chlorophenyl)piperazin-1-amine is primarily recognized for its role as a ligand for dopamine receptors, particularly the D4 receptor. Research indicates that modifications to this compound can enhance its affinity and selectivity for various dopamine receptor subtypes.

Dopamine Receptor Ligands

  • Affinity Studies : Compounds derived from 4-(3-Chlorophenyl)piperazin-1-amine have shown promising results in binding affinity studies. For instance, one study reported derivatives with nanomolar affinity for the D4 receptor and significant selectivity over D2 and other serotonin receptors, making them potential candidates for treating psychiatric disorders .
  • Radiolabeling for Imaging : The ability to radiolabel these compounds with isotopes like carbon-11 or fluorine-18 allows for their use in positron emission tomography (PET) imaging, facilitating the study of dopamine pathways in vivo .

Medicinal Chemistry

The synthesis of derivatives based on 4-(3-Chlorophenyl)piperazin-1-amine has led to the discovery of new compounds with diverse biological activities.

Antidepressant Activity

  • Serotonin Receptor Affinity : Some derivatives exhibit dual affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting potential as antidepressants. For example, a study highlighted new trazodone analogues synthesized using this compound that showed high affinity for these receptors, indicating their potential role in depression treatment .

Antibacterial Properties

  • Synthesis of Mannich Derivatives : Recent research has identified Mannich derivatives of 4-(3-Chlorophenyl)piperazin-1-amine that demonstrate promising antibacterial activity. These compounds were characterized through various spectroscopic methods and exhibited effective inhibition against multiple bacterial strains .

Cancer Research

Emerging studies have explored the use of 4-(3-Chlorophenyl)piperazin-1-amine derivatives as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Inhibitors of PD-L1

  • A recent study employed virtual screening methods to identify small molecule inhibitors that can disrupt PD-L1 dimerization. Some identified compounds based on the structural framework of 4-(3-Chlorophenyl)piperazin-1-amine showed potential as novel cancer therapies by enhancing immune responses against tumors .

Summary of Findings

The applications of 4-(3-Chlorophenyl)piperazin-1-amine span across several domains, particularly in neuropharmacology and medicinal chemistry. Its derivatives have shown promise in:

Application AreaKey Findings
NeuropharmacologyHigh affinity for D4 receptors; potential use in PET imaging
Medicinal ChemistryAntidepressant activity via serotonin receptor modulation; antibacterial effects
Cancer ResearchPotential PD-L1 inhibitors for cancer immunotherapy

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinity

The pharmacological activity of 4-(3-chlorophenyl)piperazin-1-amine derivatives is highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives
Compound Name Structure Modifications Key Receptor Affinity (Ki, nM) Pharmacological Effects
4-(3-Chlorophenyl)piperazin-1-amine Meta-Cl on phenyl; amine at 1-position D4: ~2.5 (estimated) Potential antipsychotic activity
L 745,870 Para-Cl on phenyl; pyrrolopyridine moiety D4: 2.5; D2: 905; D3: >3000 Selective D4 antagonist
1,4-Bis(3-chlorophenyl)piperazine Two meta-Cl-phenyl groups D2/D3: >3000; σ1: 1.6 Sigma-1 receptor modulation
{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine Ethylamine side chain D4: 2.2 (Kb for GTPγS binding) Weak presynaptic DA modulation
4-(4-Chlorophenyl)piperazin-1-amine Para-Cl on phenyl D4: 2.5; D2: 738; D3: 2840 Broader dopaminergic activity
Key Observations:

Chlorine Position :

  • The meta-chlorophenyl group in 4-(3-chlorophenyl)piperazin-1-amine confers moderate D4 receptor affinity, while para-substituted analogues like L 745,870 exhibit higher D4 selectivity but retain residual D2/D3 binding .
  • Bis-substituted derivatives (e.g., 1,4-Bis(3-chlorophenyl)piperazine) lose dopaminergic activity but gain sigma-1 receptor affinity, highlighting the trade-off between substituent bulk and receptor specificity .

Side Chain Modifications :

  • Addition of an ethylamine side chain (e.g., {2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}amine) enhances D4 antagonism (Kb = 2.2 nM in GTPγS assays) but reduces in vivo potency compared to L 745,870 .

Pharmacokinetic and Functional Comparisons

Table 2: In Vivo Effects of Selected Analogues
Compound DA Synthesis Modulation (Mesocortical) Catalepsy Induction (ED50, mg/kg) Antipsychotic Models (e.g., Amphetamine Hyperlocomotion)
4-(3-Chlorophenyl)piperazin-1-amine Weak (+10% at 40 mg/kg) >40 mg/kg Inactive
L 745,870 Weak (+15% at 40 mg/kg) >40 mg/kg Weakly active (ED50 >20 mg/kg)
Raclopride (D2 antagonist) Strong (+75% at 0.16 mg/kg) 0.01–2.0 mg/kg Potent (ED50 <0.3 mg/kg)
Key Findings:
  • Selectivity vs. Efficacy : While 4-(3-chlorophenyl)piperazin-1-amine and L 745,870 show D4 selectivity, their weak in vivo effects contrast with the potent D2 antagonist raclopride, underscoring the challenge of translating receptor affinity to functional activity .
  • Side Effects : The absence of catalepsy (a marker of extrapyramidal symptoms) in 4-(3-chlorophenyl)piperazin-1-amine derivatives suggests a favorable safety profile compared to classical antipsychotics like raclopride .

Vorbereitungsmethoden

Step 1: Synthesis of bis(2-chloroethyl)methylamine hydrochloride

  • Reactants: Diethanolamine and thionyl chloride.
  • Reaction: Diethanolamine is reacted with thionyl chloride to substitute hydroxyl groups with chlorine, forming bis(2-chloroethyl)methylamine hydrochloride.
  • Solvent: Chloroform (CHCl3) is preferred for this reaction.
  • Conditions: The reaction proceeds under controlled temperature to ensure high yield and purity.
  • Outcome: This intermediate is isolated as a hydrochloride salt, ready for the next step.

Step 2: Formation of 1-(3-chlorophenyl)piperazine hydrochloride

  • Reactants: 3-Chloroaniline and bis(2-chloroethyl)methylamine hydrochloride.
  • Reaction: Nucleophilic substitution where 3-chloroaniline reacts with bis(2-chloroethyl)methylamine hydrochloride to form the piperazine ring.
  • Solvent: Dimethylbenzene (xylene) is used to facilitate the reaction.
  • Conditions: The reaction is refluxed at approximately 140-145°C.
  • Isolation: Upon completion, the product crystallizes on cooling and is filtered and washed with chilled xylene and acetone to remove impurities.
  • Yield: Approximately 84.6% yield with high purity.
  • Physical form: Off-white crystalline solid.

Step 3: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride

  • Reactants: 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane.
  • Reaction: Alkylation of the piperazine nitrogen with 1-bromo-3-chloropropane under alkaline conditions.
  • Solvent: A mixture of acetone and water.
  • Conditions: Reaction temperature maintained between 0 to 10°C during reagent addition, followed by stirring at room temperature (~25-30°C) for 15-18 hours.
  • Base: Sodium hydroxide or 25% NaOH solution is added dropwise to maintain alkaline pH.
  • Work-up: After reaction completion, layers are separated; organic layer is concentrated under reduced pressure. The residue is dissolved in acetone, filtered, and then treated with dilute hydrochloric acid to precipitate the hydrochloride salt.
  • Yield: Around 65-73% yield.
  • Product: White solid hydrochloride salt with high purity.

Recent research has introduced greener methodologies for related piperazine derivatives synthesis:

  • Use of sulphamic acid as a catalyst for condensation and cyclization reactions, avoiding harsher acids like sulfuric acid or phosphoric acid.
  • One-pot synthesis approaches reduce reaction times and improve yields (up to 95% reported for related triazolo-pyridine derivatives).
  • Recovery and recycling of catalysts without significant loss of activity.
  • These methods maintain product integrity while improving environmental and safety profiles.
Step Reaction Type Reactants Solvent(s) Temperature (°C) Yield (%) Notes
1 Chlorination Diethanolamine + Thionyl chloride Chloroform (CHCl3) Controlled High Formation of bis(2-chloroethyl)methylamine hydrochloride
2 Piperazine ring formation 3-Chloroaniline + bis(2-chloroethyl)methylamine hydrochloride Xylene (dimethylbenzene) 140-145 (reflux) ~84.6 Crystallization on cooling, purified by washing
3 N-alkylation 1-(3-chlorophenyl)piperazine hydrochloride + 1-bromo-3-chloropropane Acetone + Water 0-10 (addition), then 25-30 (stirring) 65-73 Alkaline conditions, precipitation as hydrochloride salt
  • Purity of intermediates and final products is confirmed by standard analytical techniques including:
    • Thin Layer Chromatography (TLC) for reaction monitoring.
    • Melting point determination consistent with literature values.
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR) confirming structural integrity.
    • Mass spectrometry (MS) for molecular weight confirmation.
  • Reaction conditions are optimized to minimize side reactions and maximize yield.
  • The mild reaction conditions and choice of solvents facilitate easier post-reaction processing and higher product purity.

The preparation of 4-(3-chlorophenyl)piperazin-1-amine involves a robust, three-step synthetic route starting from diethanolamine and 3-chloroaniline. The process is characterized by:

  • Use of mild and controlled reaction conditions.
  • Selection of appropriate solvents such as chloroform, xylene, acetone, and water.
  • Efficient work-up procedures leading to high purity products.
  • Adaptations towards greener synthesis routes using sulphamic acid catalysts have been reported, improving environmental sustainability without compromising yield or quality.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-(3-Chlorophenyl)piperazin-1-amine?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 1-(3-chlorophenyl)piperazine precursors with appropriate amines or electrophiles under reflux conditions. For example:

  • Stepwise alkylation : React 3-chlorophenyl derivatives with piperazine in polar aprotic solvents (e.g., DMF or ethanol) at elevated temperatures (80–140°C) for 12–24 hours.
  • Catalytic optimization : Use triethylamine (TEA) as a base to enhance reaction efficiency and minimize side products .
  • Purification : Employ column chromatography or preparative TLC with eluents like dichloromethane/methanol mixtures. Confirm purity via LC-MS (e.g., ESI+ m/z signals) .

Basic: How can researchers structurally characterize 4-(3-Chlorophenyl)piperazin-1-amine and its derivatives?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • Mass spectrometry (MS) : ESI+ ionization to detect molecular ion peaks (e.g., m/z 238–492 for related derivatives) .
  • NMR spectroscopy : Analyze 1H NMR signals for piperazine protons (δ 2.7–3.7 ppm) and aromatic protons (δ 6.8–8.6 ppm) to confirm regiochemistry .
  • X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to determine bond angles and torsional strain .

Advanced: What experimental strategies are recommended for evaluating receptor binding affinity and selectivity?

Answer:

  • In vitro assays : Use radioligand displacement studies (e.g., [³H]spiperone for dopamine receptors) to measure IC50 values. Adjust assay pH to 7.4 and include controls for non-specific binding .
  • Functional assays : Employ cAMP accumulation or calcium flux assays in HEK293 cells transfected with target GPCRs (e.g., D3 dopamine or 5-HT1A receptors) .
  • Selectivity profiling : Screen against off-target receptors (e.g., adrenergic or histamine receptors) to assess specificity .

Advanced: How can contradictory pharmacological data (e.g., short-lived in vivo efficacy vs. potent in vitro activity) be resolved?

Answer:

  • Pharmacokinetic studies : Measure plasma half-life and metabolite formation using LC-MS/MS. Compare bioavailability via IV vs. oral administration in rodent models .
  • Tissue distribution : Use autoradiography or PET imaging with radiolabeled analogs to assess brain penetration and target engagement .
  • Mechanistic follow-up : Conduct ex vivo receptor occupancy assays to correlate in vitro potency with in vivo effects .

Advanced: What computational methods are suitable for studying interactions between 4-(3-Chlorophenyl)piperazin-1-amine and molecular targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor complexes. Validate docking poses with co-crystallized structures (e.g., LRH-1 bound to SR1848) .
  • MD simulations : Run 100-ns simulations in GROMACS to analyze binding stability and hydrogen-bond dynamics .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors to optimize affinity .

Safety: What precautions are critical for handling 4-(3-Chlorophenyl)piperazin-1-amine in electrophysiology or in vivo studies?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Monitor static discharge risks in non-conductive environments .
  • Waste disposal : Neutralize with dilute HCl before incineration. Avoid sewer disposal due to aquatic toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.